cAMP Phosphodiesterase Inhibition: Direct Assay Reports 'Insignificant' Activity
In the only publicly available direct assay for CAS 1311813-18-9, the compound was tested for inhibitory activity against cAMP phosphodiesterase (PDE) from bovine aorta at 1 µM cGMP, in the presence of calcium (10 µM) and calmodulin (15 nM). The assay entry explicitly labels the compound as 'insignificant' [1]. This contrasts sharply with known PDE inhibitors that display nanomolar to low-micromolar potency in comparable assays, indicating that this compound lacks meaningful PDE activity. This negative result does not imply absence of activity at other targets, but any procurement decision based on PDE pharmacology is contraindicated.
| Evidence Dimension | Inhibitory activity against cAMP phosphodiesterase (qualitative) |
|---|---|
| Target Compound Data | Insignificant (assay annotation) |
| Comparator Or Baseline | Active PDE inhibitors typically exhibit IC50 values in the nanomolar to low-micromolar range in comparable bovine aorta PDE assays |
| Quantified Difference | Not calculable (qualitative 'insignificant' result vs. active threshold) |
| Conditions | In vitro; bovine aorta PDE; 1 µM cGMP; calcium (10 µM); calmodulin (15 nM) [1] |
Why This Matters
Procurement for PDE-related research is not supported by any positive signal; users must request additional target-specific data from vendors before purchasing for such applications.
- [1] BindingDB Assay Summary. ChEMBL_216500 (CHEMBL819310). Inhibitory activity against cAMP phosphodiesterase. View Source
